Ethyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl cyanoacetate with benzaldehyde to form ethyl 2-phenyl-2-cyanoacetate. This intermediate is then reacted with guanidine to form the pyrimidine ring, followed by the introduction of the pyrrolidinyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce amines or alcohols, and substitution reactions can result in various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-phenyl-4-(1-piperidinyl)-5-pyrimidinecarboxylate: This compound has a piperidinyl group instead of a pyrrolidinyl group, which may result in different biological activities and chemical properties.
Ethyl 2-phenyl-4-(1-morpholinyl)-5-pyrimidinecarboxylate: The presence of a morpholinyl group can influence the compound’s solubility and reactivity.
Ethyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrazinecarboxylate: This compound has a pyrazine ring instead of a pyrimidine ring, leading to different chemical and biological properties.
Biological Activity
Ethyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate, a pyrimidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Overview
- Chemical Formula : C17H19N3O2
- Molar Mass : 297.35 g/mol
- CAS Number : 477854-67-4
The synthesis of this compound typically involves multi-step organic reactions. A common route includes the condensation of ethyl cyanoacetate with benzaldehyde to form an intermediate, followed by the introduction of the pyrimidine ring through reactions with guanidine and subsequent nucleophilic substitution to add the pyrrolidinyl group .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research demonstrated that derivatives of pyrimidine carboxylates exhibited significant cytotoxic effects against various cancer cell lines, including human HL-60 promyelocytic leukemia and HeLa carcinoma cells. The mechanism involved inhibition of DNA and protein synthesis, affecting key enzymes like DNA polymerases and thymidylate synthase .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HL-60 | 100 | Inhibition of DNA/RNA polymerases |
HeLa | 80 | Interference with d[NTP] pool synthesis |
L1210 (murine) | 75 | Nonspecific DNA interaction |
P388 (murine) | 90 | Cross-linking of DNA |
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. In vitro studies indicated that it could inhibit the growth of various bacterial strains, suggesting a broad-spectrum antimicrobial effect. The compound's activity was assessed using disk diffusion methods against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Data
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Pseudomonas aeruginosa | 10 | 128 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit key enzymes involved in metabolic pathways crucial for cell proliferation and survival. For instance, its action on thymidylate synthase suggests a role in disrupting nucleotide synthesis essential for DNA replication .
Case Studies
-
Cytotoxicity Against Leukemia Cells :
A study published in PubMed reported that ethyl derivatives, including this compound, demonstrated potent cytotoxicity against murine leukemia cell lines. The study concluded that the compound inhibited critical cellular processes leading to apoptosis in cancer cells . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties revealed that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for developing new antibiotics .
Properties
IUPAC Name |
ethyl 2-phenyl-4-pyrrolidin-1-ylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-22-17(21)14-12-18-15(13-8-4-3-5-9-13)19-16(14)20-10-6-7-11-20/h3-5,8-9,12H,2,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKDCPGGJPGDCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N2CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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